
Samarium-149
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium-149 is a radioactive isotope that has been used in various scientific research applications. It is a rare earth element that is found in small amounts in the earth's crust. The isotope has a half-life of 2.73 days and decays through beta emission.
Aplicaciones Científicas De Investigación
Samarium-149 has been used in various scientific research applications. One of its main uses is in nuclear medicine. The isotope can be used for cancer treatment by targeting cancer cells with radiation. It can also be used for imaging studies to diagnose various diseases.
Mecanismo De Acción
Samarium-149 decays through beta emission, which produces high-energy electrons that can penetrate tissues and destroy cancer cells. The isotope can also emit gamma rays, which can be used for imaging studies.
Efectos Bioquímicos Y Fisiológicos
Samarium-149 has been shown to have a low toxicity and is well-tolerated by the body. The isotope is mainly excreted through the urine and feces. It does not accumulate in the body, which reduces the risk of long-term side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using samarium-149 in lab experiments is its high specific activity, which allows for accurate measurements. The isotope also has a short half-life, which reduces the risk of long-term contamination. However, the short half-life also limits the time available for experiments.
Direcciones Futuras
There are many future directions for research on samarium-149. One area of research is the development of new synthesis methods that can produce the isotope in larger quantities. Another area of research is the development of new applications for the isotope in nuclear medicine. Additionally, research can be conducted to further understand the mechanism of action and physiological effects of samarium-149.
In conclusion, samarium-149 is a radioactive isotope that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Samarium-149 has the potential to be used in various fields of research and can contribute to the advancement of science and medicine.
Métodos De Síntesis
Samarium-149 can be synthesized through the neutron activation of samarium-148. The isotope can be produced in a nuclear reactor by irradiating samarium-148 with neutrons. The resulting samarium-149 can be separated from the other isotopes of samarium through various chemical separation techniques.
Propiedades
Número CAS |
14392-34-8 |
|---|---|
Nombre del producto |
Samarium-149 |
Fórmula molecular |
Sm |
Peso molecular |
148.91719 g/mol |
Nombre IUPAC |
samarium-149 |
InChI |
InChI=1S/Sm/i1-1 |
Clave InChI |
KZUNJOHGWZRPMI-BJUDXGSMSA-N |
SMILES isomérico |
[149Sm] |
SMILES |
[Sm] |
SMILES canónico |
[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



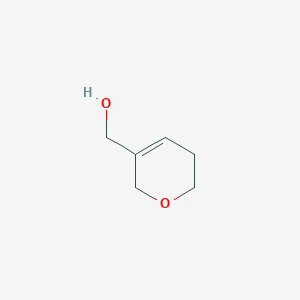
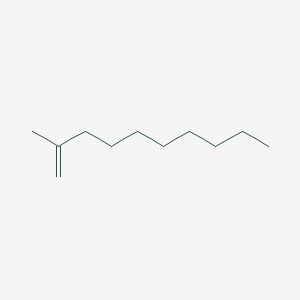
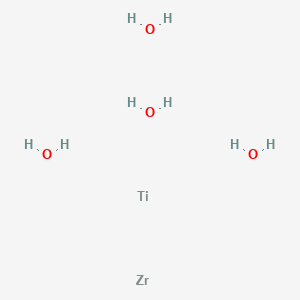
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
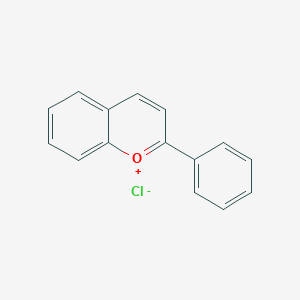
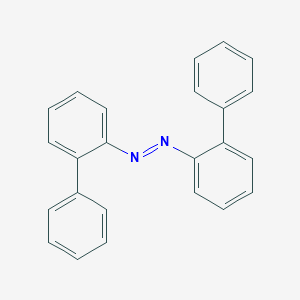
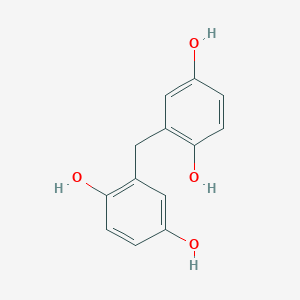
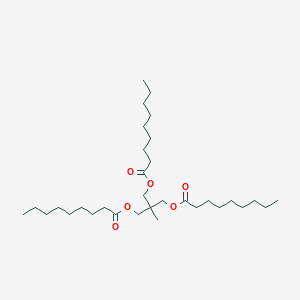
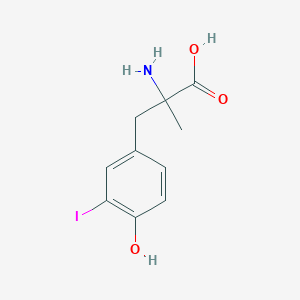


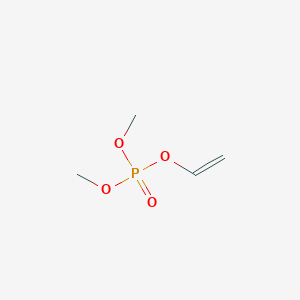
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
